molecular formula C21H29NO14 B1609759 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid CAS No. 4887-11-0

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid

Cat. No. B1609759
CAS RN: 4887-11-0
M. Wt: 519.5 g/mol
InChI Key: MYVACZVKCHHJHJ-JSNLTNBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a versatile acetylated neuraminic acid or sialic acid derivative . N-acetylneuraminic acid is often present as the terminal sugar of glycoproteins . This compound holds significant importance for the targeted management of various ailments including cancer and viral infections .


Molecular Structure Analysis

The empirical formula of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is C22H31NO14 . The molecular weight is 533.48 . The SMILES string and InChI key provide more detailed information about its molecular structure .


Physical And Chemical Properties Analysis

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a solid substance . It has a melting point of 154-155°C . The compound should be stored at a temperature of -20°C .

Scientific Research Applications

Glycoprotein Research

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid: is a versatile sialic acid derivative that plays a crucial role in glycoprotein research . It is often present as the terminal sugar of glycoproteins, which are essential for various biological processes including cell recognition and signaling. This compound aids in the study of glycoprotein structures and functions, and it’s instrumental in understanding diseases where glycoprotein expression or structure is altered.

Anti-Influenza Medications

This compound is pivotal in the development of anti-influenza medications . Its antiviral properties make it a potent inhibitor of influenza virus replication within host cells. Research into this application is particularly relevant for the creation of new drugs that can combat flu strains resistant to current treatments.

Cancer Research

In the field of oncology, 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is utilized for its potential in targeted cancer therapy . It’s being explored for its ability to inhibit the metastatic spread of cancer cells, as well as for its use in designing cancer vaccines that target specific tumor-associated carbohydrate antigens.

Viral Infection Management

Beyond influenza, this compound is significant for the management of a broader range of viral infections . Its role in the synthesis of antiviral agents is crucial, especially in the context of emerging viral threats where rapid drug development is necessary.

Therapeutic Conjugates

The compound’s structure allows for the creation of therapeutic conjugates . These are designed to enhance the efficacy of existing drugs by improving their binding affinity and lipophilicity, or by combining them with other therapeutic entities for a synergistic effect.

Biomedical Sector Applications

As a vital compound in the biomedical sector, 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is involved in various applications, including the crafting of therapeutics for specific illnesses beyond influenza, such as metabolic disorders and immune system-related diseases .

properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO14/c1-9(23)22-17-15(32-11(3)25)7-21(20(29)30,35-14(6)28)36-19(17)18(34-13(5)27)16(33-12(4)26)8-31-10(2)24/h15-19H,7-8H2,1-6H3,(H,22,23)(H,29,30)/t15-,16+,17+,18+,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVACZVKCHHJHJ-JSNLTNBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456018
Record name 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid

CAS RN

4887-11-0
Record name 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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